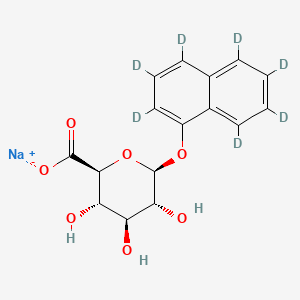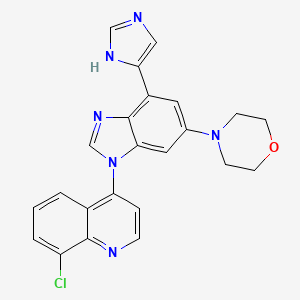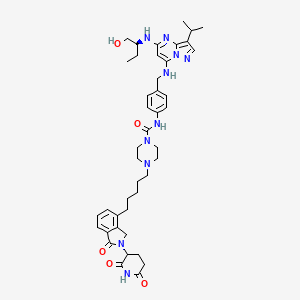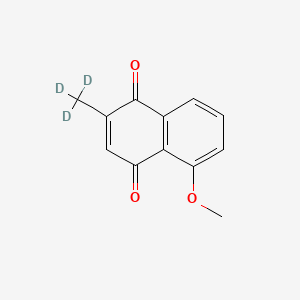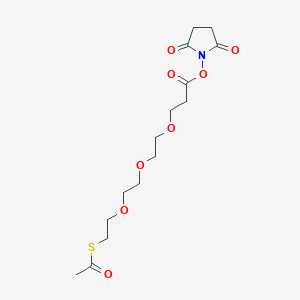![molecular formula C9H15NO3 B12429001 Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate CAS No. 1803582-95-7](/img/structure/B12429001.png)
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light can be used. This method involves the irradiation of α-aminoalkylnaphthols or phenols with white light-emitting diodes in dimethyl sulfoxide solvent at room temperature, leading to the formation of the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain fused nitrogen-containing rings and exhibit various biological activities.
1,3-Oxazines: Similar in structure, these compounds are synthesized through similar methods and have comparable applications.
Uniqueness
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
1803582-95-7 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
methyl 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3 |
InChIキー |
BTQWSGIBAROLHY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN2CCCC2CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


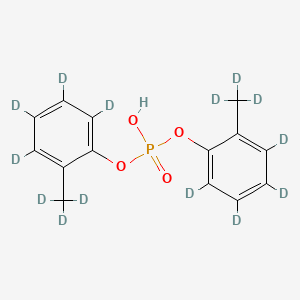
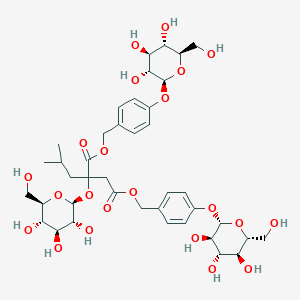
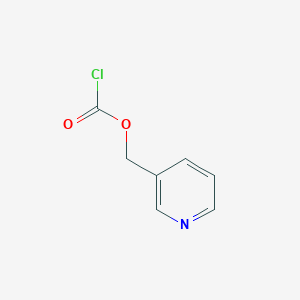
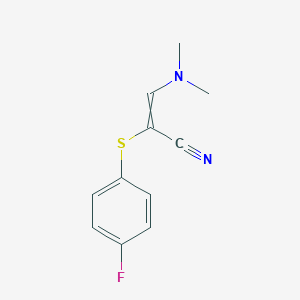


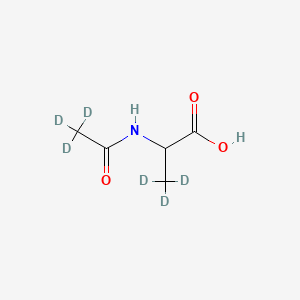

![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
